2-(2,5-dimethylphenoxy)butanamide
Description
2-(2,5-Dimethylphenoxy)butanamide is an organic compound featuring a phenoxy group substituted with methyl groups at the 2- and 5-positions, attached to a butanamide backbone. Key characteristics include:
- Structure: A phenoxy ring (2,5-dimethyl substitution) linked to a four-carbon amide chain.
- Functional groups: Amide (-CONH₂) and ether (-O-) groups, which influence solubility, reactivity, and biological interactions.
This compound’s structural framework is shared with pharmacologically active molecules, suggesting possible applications in medicinal chemistry or material science .
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-10(12(13)14)15-11-7-8(2)5-6-9(11)3/h5-7,10H,4H2,1-3H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEDTXMKJZQFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC1=C(C=CC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenoxy)butanamide typically involves the reaction of 2,5-dimethylphenol with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by treatment with ammonia or an amine.
Industrial Production Methods
Industrial production of 2-(2,5-dimethylphenoxy)butanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylphenoxy)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,5-dimethylphenoxy)butanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position Variants: 2,5- vs. 2,6-Dimethylphenoxy Derivatives
Compounds with phenoxy groups substituted at the 2,6-positions (e.g., those in Pharmacopeial Forum ) exhibit distinct steric and electronic effects compared to 2,5-dimethylphenoxy derivatives.
- Electronic effects: Electron-donating methyl groups at the 2,5-positions may stabilize the phenoxy ring differently than 2,6-substitution, altering resonance and dipole moments.
Data Table 1: Substituent Position Comparison
Chain Length Variation: Butanamide vs. Propanamide
The compound N-(4-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide differs from 2-(2,5-dimethylphenoxy)butanamide in chain length (propanamide vs. butanamide) and nitrogen substitution.
- Chain length : Propanamide (3-carbon chain) may confer reduced flexibility and lower molecular weight compared to butanamide (4-carbon chain), affecting pharmacokinetics (e.g., absorption, metabolism).
Data Table 2: Chain Length and Substituent Comparison
Functional Group Differences: Amide vs. Ketone
3-oxo-2-Phenylbutanamide replaces the phenoxy-ether group with a phenyl-ketone moiety.
- Reactivity : The ketone group (C=O) is more electrophilic than the ether group, making 3-oxo-2-phenylbutanamide a reactive precursor in amphetamine synthesis.
- Applications: Unlike 2-(2,5-dimethylphenoxy)butanamide, this compound is explicitly used in forensic analysis of illicit drug synthesis .
Data Table 3: Functional Group Comparison
Research Findings and Implications
- Steric and electronic tuning: Substituent positions (2,5- vs. 2,6-dimethylphenoxy) and chain length (propanamide vs. butanamide) significantly impact molecular interactions. For example, 2,6-substituted analogs in Pharmacopeial Forum are incorporated into peptide-based drugs, suggesting that 2,5-dimethylphenoxybutanamide could be optimized for similar applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
